

Navigating Bromodomain Inhibition: A Comparative Analysis of GSK9311 Cross-Reactivity

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Compound of Interest		
Compound Name:	GSK9311	
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For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. This guide provides a detailed comparison of **GSK9311**, a known inhibitor of the BRPF1 and BRPF2 bromodomains, and its cross-reactivity with other bromodomain families. Due to the limited availability of comprehensive screening data for **GSK9311**, this guide leverages the extensive selectivity data of its potent analogue, GSK6853, to provide a contextual framework for its likely off-target profile.

GSK9311 is recognized as a less active analogue and a negative control for the highly potent and selective BRPF1 inhibitor, GSK6853. While specific quantitative data on **GSK9311**'s interaction with a broad panel of bromodomains is not widely published, its activity against its primary targets, BRPF1 and BRPF2, has been determined.

Quantitative Analysis of GSK9311 and GSK6853 Binding Affinity

The binding affinity of **GSK9311** for its primary targets is significantly lower than its active counterpart, GSK6853. The available data for **GSK9311** is presented below, followed by a comprehensive selectivity profile of GSK6853 to infer the likely cross-reactivity landscape of **GSK9311**.

Table 1: Known Binding Affinity of **GSK9311**



Target Bromodomain	pIC50
BRPF1	6.0
BRPF2	4.3

Table 2: Selectivity Profile of GSK6853 (Active Analogue of GSK9311)

To provide a broader perspective on the potential cross-reactivity of **GSK9311**, the selectivity of its potent analogue, GSK6853, against a panel of bromodomains is detailed below. It is anticipated that **GSK9311** would exhibit a significantly weaker binding affinity across this panel.



Bromodomain Family	Target	Percent of Control @ 1 μM
1	BRD1	>50
BRD2 (BD1)	>50	
BRD2 (BD2)	>50	_
BRD3 (BD1)	>50	_
BRD3 (BD2)	>50	_
BRD4 (BD1)	>50	
BRD4 (BD2)	>50	_
BRDT (BD1)	>50	
BRDT (BD2)	>50	
II	BAZ1A	>50
BAZ1B	>50	
BAZ2A	>50	_
BAZ2B	>50	
CECR2	>50	_
CREBBP	>50	_
EP300	>50	_
FALZ	>50	_
PCAF	>50	_
SMARCA2	>50	_
SMARCA4	>50	
TAF1 (BD1)	>50	_
TAF1 (BD2)	>50	_
TAF1L (BD1)	>50	



TAF1L (BD2)	>50	-
III	ATAD2	>50
IV	BRPF1	<1
BRPF2	1-10	
BRPF3	>50	
V	BRD7	>50
BRD9	>50	
VI	TRIM24	>50
TRIM33	>50	
TRIM66	>50	
VII	ZMYND11	>50
VIII	SP100	>50
SP110	>50	_
SP140	>50	_
SP140L	>50	

The Role of BRPF1 and BRPF2 in Cellular Signaling

BRPF1 (Bromodomain and PHD Finger Containing 1) and BRPF2 (also known as BRD1) are scaffold proteins that play a crucial role in the assembly and function of histone acetyltransferase (HAT) complexes.[1][2][3][4] These complexes are key regulators of gene expression through the acetylation of histone tails, which alters chromatin structure and accessibility for transcription factors.

BRPF1 is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) HAT complexes.[1][2] These complexes are involved in vital cellular processes, including embryonic development, hematopoiesis, and neurogenesis.[1][2] Dysregulation of BRPF1-containing complexes has been implicated in various cancers, including leukemia.[1]

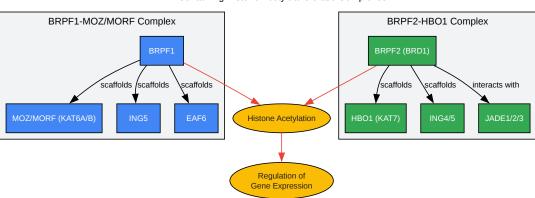






BRPF2, on the other hand, is a key component of the HBO1 (Histone Acetyltransferase Binding to ORC1) HAT complex.[4][5][6] The HBO1 complex is essential for histone H3 and H4 acetylation and is involved in DNA replication and repair, as well as transcriptional regulation.[5] [6]

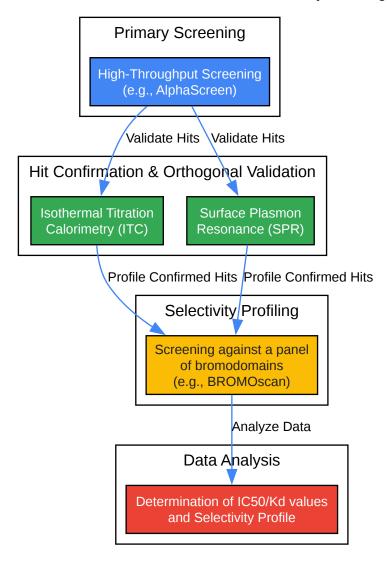




BRPF-Containing Histone Acetyltransferase Complexes



Workflow for Bromodomain Inhibitor Selectivity Profiling



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- To cite this document: BenchChem. [Navigating Bromodomain Inhibition: A Comparative Analysis of GSK9311 Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623670#cross-reactivity-of-gsk9311-with-other-bromodomains]

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